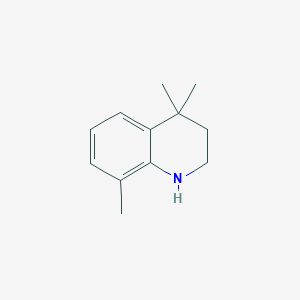

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde and its analogues have been utilized in various chemical syntheses. For instance, they have been successfully cyclized via Huisgen-type [3+2] cycloaddition to tetracyclic platinum-carbene complexes. This process, which includes subsequent hydration, results in the production of tricyclic products with high yields and excellent stereoselectivities. Such methods have been applied to the synthesis of complex molecules like faveline (Oh, Lee, & Hong, 2010).

Asymmetric Synthesis

The compound has found application in asymmetric synthesis. For example, benzaldehyde has been asymmetrically trimethylsilylcyanated using chiral (salen)Ti(IV) catalysts derived from (R)- and (S)-4-hydroxy-5-formyl[2.2]paracyclophane and various diamines. This process achieved a maximum enantiomeric excess of 84% at −78°C, showcasing its potential in producing chiral compounds (Belokon’ et al., 1997).

Catalysis

In catalysis, 2,2,3,3-Tetramethylcyclopropanecarboxaldehyde derivatives are used in reactions involving aminocyclopropanes with both enol ethers and aldehydes. Utilizing a Cu catalyst and a commercially available bisoxazoline ligand, this method gives access to enantio-enriched nitrogen building blocks crucial for the synthesis of bioactive compounds (de Nanteuil, Serrano, Perrotta, & Waser, 2014).

Metal-Organic Frameworks

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde-related compounds have been used in developing metal-organic frameworks. For instance, treatment of selected aldehydes and ketones with cyanotrimethylsilane in the presence of a specific microporous metal-organic framework leads to rapid conversion to cyanosilylated products, showcasing the framework's potential in catalysis (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry

In the context of green chemistry, derivatives of this compound have been used in environmentally friendly synthesis methods. For example, indoles and benzaldehyde derivatives undergo an efficient one-pot smooth condensation and atmospheric-pressure aerobic dehydrogenation to afford oxidized bis(indol-3-yl)methanes (Silveira, Mendes, Villetti, Back, & Kaufman, 2012).

properties

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBFNXYAKGOFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)

![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)